REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Br:10][C:11]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][N:12]=1>>[Br:10][C:11]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[C:13]([N+:6]([O-:9])=[O:7])[N:12]=1
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Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20.69 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1OC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
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Type
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CUSTOM
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Details
|
After the reaction mixture was stirred in an ice bath for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Duration
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10 min
|
Type
|
STIRRING
|
Details
|
further stirred for an hour
|
Type
|
TEMPERATURE
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Details
|
After the reaction solution was cooled to room temperature
|
Type
|
ADDITION
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Details
|
the reaction solution was poured little by little
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
CUSTOM
|
Details
|
to generate precipitates
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorous pentoxide under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 74.71 mmol | |
AMOUNT: MASS | 17.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |